molecular formula C6H8O3 B13510114 4-(Hydroxymethyl)-3-methyl-2,5-dihydrofuran-2-one

4-(Hydroxymethyl)-3-methyl-2,5-dihydrofuran-2-one

Cat. No.: B13510114
M. Wt: 128.13 g/mol
InChI Key: CGTWVZHFEDAILQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Hydroxymethyl)-3-methyl-2,5-dihydrofuran-2-one is an organic compound that belongs to the class of furan derivatives This compound is characterized by a furan ring substituted with a hydroxymethyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Hydroxymethyl)-3-methyl-2,5-dihydrofuran-2-one can be achieved through several synthetic routes. One common method involves the reaction of 3-methyl-2,5-dihydrofuran-2-one with formaldehyde under acidic conditions to introduce the hydroxymethyl group. The reaction typically requires a catalyst such as sulfuric acid and is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of advanced catalytic systems and purification techniques ensures the production of high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

4-(Hydroxymethyl)-3-methyl-2,5-dihydrofuran-2-one undergoes several types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The hydroxymethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-(Carboxymethyl)-3-methyl-2,5-dihydrofuran-2-one.

    Reduction: Formation of 4-(Hydroxymethyl)-3-methyl-2,5-dihydrofuran-2-ol.

    Substitution: Formation of various substituted furan derivatives depending on the reagent used.

Scientific Research Applications

4-(Hydroxymethyl)-3-methyl-2,5-dihydrofuran-2-one has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of fine chemicals and as a precursor for various industrial processes.

Mechanism of Action

The mechanism of action of 4-(Hydroxymethyl)-3-methyl-2,5-dihydrofuran-2-one involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The compound’s unique structure allows it to modulate various biochemical pathways, making it a valuable tool in research and development.

Comparison with Similar Compounds

Similar Compounds

    5-(Hydroxymethyl)furfural: Another furan derivative with a hydroxymethyl group, known for its use in the food industry and as a platform chemical.

    4-Hydroxy-2,5-dimethyl-3(2H)-furanone: A related compound with similar structural features but different chemical properties.

Uniqueness

4-(Hydroxymethyl)-3-methyl-2,5-dihydrofuran-2-one is unique due to its specific substitution pattern on the furan ring, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations and its potential biological activities make it a compound of significant interest in multiple fields.

Properties

Molecular Formula

C6H8O3

Molecular Weight

128.13 g/mol

IUPAC Name

3-(hydroxymethyl)-4-methyl-2H-furan-5-one

InChI

InChI=1S/C6H8O3/c1-4-5(2-7)3-9-6(4)8/h7H,2-3H2,1H3

InChI Key

CGTWVZHFEDAILQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(COC1=O)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.